molecular formula C15H20BrN3O2S B4348328 4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4348328
M. Wt: 386.3 g/mol
InChI Key: YAHKIIXIUGCGRG-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, an ethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is the reaction of 4-bromobenzenesulfonyl chloride with N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the sulfonamide group or the pyrazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the sulfonamide group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The pyrazole ring can also participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-ethyl-N-methylbenzenesulfonamide: Similar structure but lacks the pyrazole ring.

    N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide: Similar structure but lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the pyrazole ring in 4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE makes it unique.

Properties

IUPAC Name

4-bromo-N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S/c1-4-18-10-13(12(3)17-18)11-19(5-2)22(20,21)15-8-6-14(16)7-9-15/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKIIXIUGCGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

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